2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid - 2090028-71-8

2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Catalog Number: EVT-1762228
CAS Number: 2090028-71-8
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydropyrimidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing four carbon atoms and two nitrogen atoms. They play a significant role in medicinal chemistry, serving as essential building blocks for various pharmaceuticals. Their structural similarity to dihydropyridines (DHPs), a well-established class of calcium channel blockers, has prompted extensive research into their potential as therapeutic agents. [] Dihydropyrimidines have exhibited diverse biological activities, including antihypertensive, antibacterial, antiviral, antitumor, and anti-inflammatory properties. []

Synthesis Analysis

The synthesis of dihydropyrimidine derivatives, often referred to as Biginelli compounds, is typically achieved through a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction, known as the Biginelli reaction, proceeds under acidic conditions and provides a facile and efficient route to these heterocycles. [, ]

Variations in the reaction conditions, such as the use of different catalysts (e.g., Lewis acids, Brønsted acids, solid-supported catalysts), solvents, and temperatures, have been explored to optimize yields and selectivity. [, ] Additionally, modifications to the starting materials allow for the introduction of diverse substituents onto the dihydropyrimidine core, expanding the structural diversity and potential biological activities of these compounds. []

Molecular Structure Analysis

Dihydropyrimidines are versatile synthetic intermediates that can undergo a variety of chemical transformations, allowing for further structural diversification and the exploration of their reactivity. [, ]

  • Alkylation: The nitrogen atoms at positions 1 and 3 can be alkylated with various alkyl halides to introduce substituents with different steric and electronic properties. []
  • Oxidation: The dihydropyrimidine ring can be oxidized to form pyrimidines. []
  • Reduction: The carbonyl group at position 6 can be reduced to a hydroxyl group. []
  • Condensation: Reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, expanding the ring system or introducing additional substituents. [, ]
Mechanism of Action

The mechanism of action for many dihydropyrimidine derivatives is believed to be related to their ability to block voltage-gated calcium channels. [] These channels play a crucial role in regulating calcium influx into cells, affecting various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. []

  • Antihypertensive Activity: Blocking calcium channels in vascular smooth muscle leads to vasodilation, lowering blood pressure. []
  • Antimicrobial Activity: Inhibiting bacterial DNA gyrase, an enzyme that requires calcium for its function. []
  • Antitumor Activity: Interfering with calcium signaling pathways involved in cell proliferation and apoptosis. []
Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidines are influenced by their molecular structure and substituents. [, ]

  • Solubility: Dihydropyrimidines are typically soluble in organic solvents but have varying degrees of solubility in water, depending on the nature and position of substituents. []
  • Melting Point: Melting point is a physical property that can be used to characterize the purity and identity of a compound. []
  • Stability: Dihydropyrimidines are generally stable under normal conditions but can undergo degradation or oxidation under certain conditions, such as exposure to heat, light, or oxidizing agents. []
Applications
  • Drug Discovery: The core dihydropyrimidine scaffold serves as a valuable starting point for designing and synthesizing novel drug candidates with improved pharmacological profiles. []
  • Medicinal Chemistry: Researchers investigate the structure-activity relationships of dihydropyrimidines, aiming to optimize their potency, selectivity, and pharmacokinetic properties. []
  • Pharmacology: Exploring the mechanism of action of dihydropyrimidine derivatives in various biological systems and disease models. []
  • Chemical Biology: Utilizing dihydropyrimidines as probes to study cellular processes and signaling pathways. []

Real-world Examples:

  • Nifedipine: A dihydropyridine calcium channel blocker widely used for treating hypertension and angina. []
  • Nitrendipine: Another dihydropyridine calcium channel blocker with similar therapeutic applications. []
  • Monastrol: A dihydropyrimidine derivative that inhibits kinesin-5, a motor protein involved in cell division, and has shown potential as an anticancer agent. []
Future Directions
  • Developing Novel Synthetic Methods: Exploring new catalytic systems and reaction conditions to access dihydropyrimidines with increased efficiency, selectivity, and structural diversity. []
  • Expanding the Chemical Space: Synthesizing dihydropyrimidines with novel substituents and exploring their impact on biological activity. []
  • Targeting Specific Biological Targets: Designing dihydropyrimidines to selectively modulate specific enzymes, receptors, or signaling pathways, leading to more targeted therapies with fewer side effects. []
  • Investigating Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of dihydropyrimidines to enhance their therapeutic potential. []
  • Developing Drug Delivery Systems: Formulating dihydropyrimidines into novel drug delivery systems to improve their bioavailability and target specific tissues. []

2-Butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]pyrimidine-5-carboxylic acid, ethyl ester

Compound Description: This dihydropyrimidine analog is a potent angiotensin II (AII) receptor antagonist with a Ki value of 8.3 nM.

2-Butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-5-pyrimidinecarboxylic acid

Compound Description: This analog is also a potent AII receptor antagonist, displaying even higher affinity than the previous compound with a Ki value of 1.0 nM.

2-Butyl-6-chloro-1,4-dihydro-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-5-pyrimidinecarboxylic acid, ethyl ester

Compound Description: Another potent dihydropyrimidine-based AII receptor antagonist, exhibiting a Ki value of 1.1 nM.

Losartan

Compound Description: Losartan, formerly known as DuP 753, is a nonpeptide angiotensin II (AII) receptor antagonist that has spurred significant research into the development of novel AII receptor antagonist analogs.

Relevance: While losartan does not directly share the dihydropyrimidine core of 2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, it is considered a relevant compound due to its role as a benchmark AII receptor antagonist. The discovery of dihydropyrimidines as potent AII antagonists, as highlighted by the other related compounds, was prompted by the success of Losartan. The exploration of dihydropyrimidine analogs was driven by the goal of finding compounds with comparable or superior AII receptor affinity to Losartan.

Ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate

Compound Description: This compound serves as a precursor in the synthesis of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid derivatives. It undergoes a reaction with hydroxylamine hydrochloride in the presence of sodium hydroxide to yield the corresponding hydroxyimino derivatives.

1,2,3,4-Tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid

Compound Description: These compounds are derivatives of the previously mentioned ethyl ester, synthesized by replacing the ester group with a hydroxyimino group at the 2-position. They have demonstrated significant to moderate antibacterial activity and promising antifungal activity.

4-Amino-2-methylthio-6-oxo-1,6-dihydropyrimidine trihydrate

Compound Description: This compound, also known as AMT, has been studied for its molecular structure. Research indicates that there is extensive electron delocalization in its pyrimidine ring, a common feature observed in analogous compounds.

4-amino-1-methyl-2-methylthio-6-oxo-1,6-dihydropyrimidine

Compound Description: This compound, referred to as AMEMT, is another dihydropyrimidine derivative investigated for its molecular structure. Like AMT, its pyrimidine ring exhibits extensive electron delocalization, supporting the general trend of this characteristic in dihydropyrimidines.

4-amino-2-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine

Compound Description: This compound, abbreviated as AMH, is another member of the dihydropyrimidine family studied for its molecular structure. It exhibits the characteristic extensive electron delocalization in its pyrimidine ring, further reinforcing the prevalence of this feature in this class of compounds.

4-amino-2-methoxy-1-methyl-5-nitroso-6-oxo-1,6-dihydropyrimidine monohydrate

Compound Description: This compound, designated AMEMONO, is a dihydropyrimidine derivative with a nitroso group at the 5-position. Its molecular structure has been studied, revealing extensive electron delocalization in the pyrimidine ring, consistent with the general trend observed in this chemical class.

5-substituted 2,4-dimethyl-1,6-dihydropyrimidin-6-ones

Compound Description: These compounds serve as reactants in a reaction with aromatic aldehydes to produce 5-substituted (Z)-2-(2-aryl)-1-ethenylpyrimidin-6-ones. They highlight the reactivity of the dihydropyrimidine scaffold and its capacity for undergoing modifications.

5-substituted (Z)-2-(2-aryl)-1-ethenylpyrimidin-6-ones

Compound Description: These compounds are the products of the reaction between 5-substituted 2,4-dimethyl-1,6-dihydropyrimidin-6-ones and aromatic aldehydes. Their synthesis demonstrates the feasibility of modifying the dihydropyrimidine scaffold to introduce new functional groups and generate structural diversity.

5-(4-fluorobenzyl)-2,6-dimethylpyrimidin-4(3H)-one

Compound Description: This specific dihydropyrimidine derivative reacts with 4-fluorobenzaldehyde to form 5-(4-fluorobenzyl)-2,6-bis[(E)-4-fluorostyryl]pyrimidin-4(3H)-one. Its reactivity showcases the versatility of the dihydropyrimidine core for participating in various chemical transformations.

5-(4-fluorobenzyl)-2,6-bis[(E)-4-fluorostyryl]pyrimidin-4(3H)-one

Compound Description: This compound is formed from the reaction of 5-(4-fluorobenzyl)-2,6-dimethylpyrimidin-4(3H)-one with 4-fluorobenzaldehyde. This reaction highlights the potential for modifying the dihydropyrimidine scaffold to create more complex structures with extended conjugation.

Uracil and 5-Fluorouracil

Compound Description: These compounds are well-known pyrimidine-based antimetabolites with established use in cancer treatment. They serve as reactants in alkylation reactions with 4-methoxy-2-chloromethylbenzaldehyde.

2-[2,4-dioxo and 5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)methyl]-4-methoxybenzaldehydes

Compound Description: These compounds are the products of the alkylation reaction between uracil or 5-fluorouracil and 4-methoxy-2-chloromethylbenzaldehyde. They demonstrate the ability to modify the uracil scaffold and introduce a benzaldehyde group.

1-{5[(E)-2-(5-butyl-, arylmethyl-4-methyl6-oxo-1,6-dihydro-pyrimidin-2-yl)vinyl]-2-methoxybenzyl}uracil, 5-fluorouracil, and 5-bromouracil

Compound Description: These compounds result from the condensation reaction between 2-[2,4-dioxo and 5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)methyl]-4-methoxybenzaldehydes and 5-substituted 2,4-dimethyl-1,6-dihydropyrimidin-6-ones. Their synthesis showcases the potential for combining different pyrimidine-based building blocks to create complex structures.

5-acyl-6-methyl-4-phenyl-2-S-ethyl-1,4-dihydropyrimidine (BK-vi)

Compound Description: This newly synthesized dihydropyrimidine derivative has been investigated for its myocardial depressant activity and its potential as a calcium channel blocker. Studies have shown that BK-vi exhibits negative inotropic and negative chronotropic effects, but its myocardial depressant activity is less potent compared to nifedipine.

Nifedipine

Compound Description: Nifedipine is a well-established 1,4-dihydropyridine drug commonly used as a calcium channel blocker. It serves as a reference compound for comparing the myocardial depressant activity of the newly synthesized dihydropyrimidine derivative BK-vi.

1-Methyl-3-methoxy-7-isopropylnaphthalene

Compound Description: This compound, a 3-methoxy derivative of eudalene, is synthesized from m-cresol through a multi-step process involving Grignard reactions, Friedel-Crafts reactions, and reductions. It exemplifies a complex naphthalene derivative with specific substituents.

Moxifloxacin (MXF) and Enrofloxacin (ENF)

Compound Description: Moxifloxacin (MXF) and Enrofloxacin (ENF) are fluoroquinolone antibiotics belonging to the second generation of quinolone antibiotics. They are characterized by a fluorine atom at position 6 and a piperazinyl moiety at position 7 of the quinolone ring system. Both MXF and ENF are widely used as broad-spectrum antibacterial agents, effective against a range of Gram-positive and Gram-negative pathogens.

Norfloxacin

Compound Description: Norfloxacin is a fluoroquinolone antibiotic that has been used to develop both specific and generic antibodies for the detection of quinolone and fluoroquinolone residues in animal products. Antibodies raised against norfloxacin linked to ovalbumin via the piperazinyl moiety exhibit cross-reactivity with various quinolone and fluoroquinolone drugs. These antibodies have been utilized in enzyme immunoassays (ELISAs) to detect and quantify these antibiotic residues in food products.

Ciprofloxacin

Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic for which specific ELISAs have been developed using antibodies raised against ciprofloxacin-protein conjugates. These assays provide a sensitive and specific method for detecting ciprofloxacin residues in various matrices.

2-Methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-β-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde 0.065-hydrate

Compound Description: This compound is a dihydropyrimidine derivative featuring a xylopyranosylamino substituent at the 4-position and a carbaldehyde group at the 5-position. Its crystal structure analysis revealed a three-dimensional framework structure facilitated by a network of C-H...O hydrogen bonds involving the organic components.

2-methylsulfanyl-6-oxo-4-(2,3,4-tri-O-acetyl-β-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde

Compound Description: This dihydropyrimidine derivative has a methylsulfanyl group at the 2-position, a xylopyranosylamino substituent at the 4-position, and a carbaldehyde group at the 5-position. Notably, the pyrimidine fragment exhibits disorder with two different conformations for the methylsulfanyl substituent. This compound forms chains of rings through a combination of N-H...O and C-H...O hydrogen bonds.

endo-6-methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride (DAU 6285)

Compound Description: DAU 6285 is a 5-hydroxytryptamine4 (5-HT4) receptor antagonist that has been studied for its pharmacological activity in the tunica muscularis mucosae (TMM) of rat esophagus and the ileum of guinea pigs.

[3a-Tropanyl]-1H-indole-3-carboxylic acid ester (tropisetron) and 2-methoxy-4-amino-5-chloro-benzoic acid 2-(diethylamino)ethyl ester (SDZ 205-557)

Compound Description: Tropisetron and SDZ 205-557 are two 5-HT4 receptor antagonists that have been studied alongside DAU 6285. All three antagonists share similar effects in pharmacological experiments, suggesting a potential common mechanism of action.

(Z)-methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate

Compound Description: This compound is a pyridazine derivative used as a starting material for the synthesis of pyrrolo[2,3-c]pyridazines, specifically methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate. Its thermolysis leads to the formation of the pyrrolopyridazine derivative.

methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate

Compound Description: This pyrrolo[2,3-c]pyridazine derivative is synthesized from (Z)-methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate through a thermolysis reaction. Its synthesis demonstrates the feasibility of forming fused heterocyclic systems from pyridazine derivatives.

3-chloro-1,7-dimethylpyridazino[3,4-d][1,3]oxazine-4,5-dione

Compound Description: This compound represents a novel pyridazino[3,4-d][1,3]oxazine ring system, synthesized by treating methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate with ozone. Its formation highlights the potential for creating unique heterocyclic ring systems from simpler precursors.

Properties

CAS Number

2090028-71-8

Product Name

2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

IUPAC Name

2-cyclopropyl-5-methoxy-1-methyl-6-oxopyrimidine-4-carboxylic acid

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c1-12-8(5-3-4-5)11-6(10(14)15)7(16-2)9(12)13/h5H,3-4H2,1-2H3,(H,14,15)

InChI Key

DREDGRIDAAQSCP-UHFFFAOYSA-N

SMILES

CN1C(=NC(=C(C1=O)OC)C(=O)O)C2CC2

Canonical SMILES

CN1C(=NC(=C(C1=O)OC)C(=O)O)C2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.